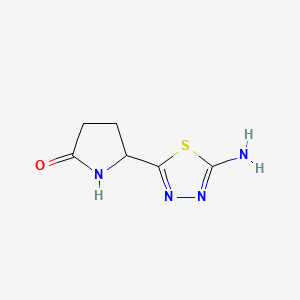

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that contains both a thiadiazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization with an appropriate amine . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced to form thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include nitro derivatives, thiol derivatives, and substituted thiadiazole compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C13H14N4OS and a molecular weight of 278.34 g/mol. Its structure features a pyrrolidinone ring substituted with a 5-amino-1,3,4-thiadiazole moiety, which is crucial for its biological activity. The compound's unique structural characteristics contribute to its potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one. For instance:

- Synthesis and Evaluation : A series of derivatives were synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Compounds with specific substitutions exhibited significant cytotoxicity, particularly against HeLa cells with IC50 values lower than that of the reference drug sorafenib .

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 5d | HeLa | 0.37 | 7.91 |

| 5g | HeLa | 0.73 | 7.91 |

| 5k | HeLa | 0.95 | 7.91 |

These findings suggest that modifications to the thiadiazole group can enhance anticancer activity.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Fungicidal Activity

In agricultural research, compounds similar to this compound have been evaluated for their fungicidal properties. These compounds can inhibit fungal growth by targeting specific enzymes involved in fungal metabolism.

Pesticidal Activity

The compound's derivatives have been investigated for use as pesticides due to their ability to disrupt insect physiology. Preliminary studies suggest that these compounds can effectively control pest populations while minimizing environmental impact.

Case Studies

- Anticancer Drug Development : A study focused on synthesizing various derivatives led to the identification of several potent anticancer agents with mechanisms involving apoptosis induction in cancer cells . This highlights the potential for developing new cancer therapeutics based on this scaffold.

- Agricultural Field Trials : Field trials conducted with thiadiazole-based fungicides demonstrated significant reductions in fungal infection rates in crops, suggesting practical applications in crop protection strategies .

Mecanismo De Acción

The mechanism of action of 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: Similar structure but with an additional thioether linkage.

5-Arylidine amino-1,3,4-thiadiazol-2-yl derivatives: Contains arylidene groups that enhance antioxidant and anticancer activities.

Uniqueness

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is unique due to its dual ring structure, which imparts a combination of biological activities not commonly found in other thiadiazole derivatives .

Actividad Biológica

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one, a compound featuring a thiadiazole moiety linked to a pyrrolidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects based on recent research findings.

- Molecular Formula : C₈H₁₂N₄OS

- Molecular Weight : 212.27 g/mol

- CAS Number : 714278-22-5

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates effective antibacterial activity against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been extensively studied. The compound has shown promise in reducing inflammation in various models. For example, it has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that compounds containing the thiadiazole structure may exhibit anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. Recent investigations have highlighted the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 12.5 |

These results suggest that further exploration into the anticancer mechanisms of this compound could lead to the development of novel therapeutic agents .

Case Studies

A study conducted by Dogan et al. examined various substitutions at the amine group of thiadiazole derivatives and their impact on antimicrobial activity. The results indicated that specific modifications significantly enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria . Another case study highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDXEPKNVVNLKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.